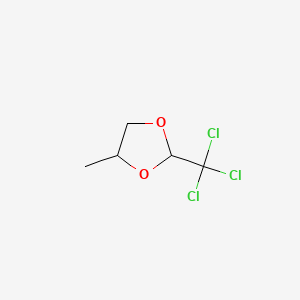

4-Methyl-2-(trichloromethyl)-1,3-dioxolane

CAS No.: 4353-02-0

Cat. No.: VC18398924

Molecular Formula: C5H7Cl3O2

Molecular Weight: 205.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4353-02-0 |

|---|---|

| Molecular Formula | C5H7Cl3O2 |

| Molecular Weight | 205.46 g/mol |

| IUPAC Name | 4-methyl-2-(trichloromethyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3 |

| Standard InChI Key | YNEGMVUIENQSCP-UHFFFAOYSA-N |

| Canonical SMILES | CC1COC(O1)C(Cl)(Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-methyl-2-(trichloromethyl)-1,3-dioxolane is C₅H₅Cl₃O₂, with a molar mass of 215.45 g/mol. The dioxolane ring adopts a puckered conformation, stabilized by the electron-withdrawing trichloromethyl group and the methyl substituent. Key physicochemical properties include:

-

Boiling point: 180–200°C (under reduced pressure)

-

Solubility: Miscible with organic solvents like toluene and dichloromethane; insoluble in water .

-

Stability: Prone to decomposition under acidic conditions, necessitating neutralization during purification .

The trichloromethyl group significantly lowers the electron density at the adjacent oxygen atoms, making the compound susceptible to nucleophilic attacks and thermal rearrangements .

Synthesis and Manufacturing Processes

Reaction Pathway

The synthesis of 4-methyl-2-(trichloromethyl)-1,3-dioxolane involves a multi-step process:

-

Formation of 2-trichloromethyl-4-chloromethyl-1,3-dioxolane: Chloral reacts with acetoin in the presence of pyridine, forming a chlorinated intermediate .

-

Dehydrochlorination: Treatment with alcoholic potassium hydroxide removes HCl, yielding 2-trichloromethyl-4-methylene-1,3-dioxolane .

-

Catalytic Rearrangement: Heating the methylene derivative with an alkaline clay catalyst (e.g., Linde molecular sieve 13X) at 150–250°C induces a -sigmatropic rearrangement, producing 4-methyl-2-(trichloromethyl)-1,3-dioxolane .

Optimization Parameters

Critical parameters for high yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 10–50 g per mole | Maximizes rearrangement efficiency |

| Reaction temperature | 165–200°C | Balances kinetics and decomposition |

| Reaction time | 10–60 minutes | Prevents over-reaction to polymeric byproducts |

| Cooling rate | Rapid quenching to 25°C | Minimizes retro-Diels-Alder reactions |

Distillation under vacuum with sodium bicarbonate ensures the removal of acidic degradation products, which otherwise catalyze resinification .

Reactivity and Functional Transformations

The trichloromethyl group enables diverse reactivity:

-

Nucleophilic substitution: Chlorine atoms can be replaced by alkoxy or amine groups under basic conditions.

-

Thermal decomposition: At temperatures exceeding 250°C, the compound decomposes into chloroform and carbonyl fragments .

-

Polymerization: In the presence of Lewis acids, it forms polydioxolanes with high thermal stability .

Notably, the compound resists hydrolysis in neutral aqueous media but degrades rapidly under acidic or alkaline conditions, releasing chloral and methanol .

Industrial and Research Applications

Intermediate in Fine Chemical Synthesis

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is a precursor to:

-

2-Trichloromethyl-4-methyl-1,3-dioxole: A monomer for high-performance polymers with low dielectric constants .

-

Chlorinated solvents: Through controlled decomposition into chloroform and dichloromethane.

Material Science Applications

Polymers derived from this compound exhibit:

-

High glass transition temperatures (>200°C) due to rigid dioxolane rings.

-

Flame retardancy imparted by chlorine content.

Comparative Analysis with Related Dioxolanes

| Compound | Key Structural Feature | Reactivity Profile |

|---|---|---|

| 4-Methyl-1,3-dioxolane | Methyl group only | Low reactivity; solvent |

| 2-Trichloromethyl-1,3-dioxole | Unsaturated dioxole ring | High polymerization activity |

| 4-Chloromethyl derivative | Chloromethyl substituent | Prone to nucleophilic substitution |

The trichloromethyl group in 4-methyl-2-(trichloromethyl)-1,3-dioxolane uniquely balances reactivity and stability, enabling its use in controlled syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume